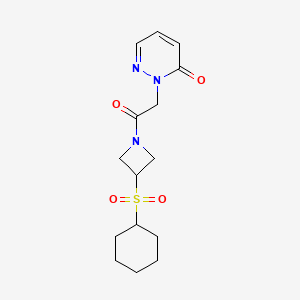

2-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

The exact mass of the compound 2-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c19-14-7-4-8-16-18(14)11-15(20)17-9-13(10-17)23(21,22)12-5-2-1-3-6-12/h4,7-8,12-13H,1-3,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKZGXMTQAHMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound features a pyridazinone core linked to an azetidine moiety with a cyclohexylsulfonyl substituent. The synthesis typically involves multi-step reactions, including the formation of the azetidine ring and subsequent modifications to introduce the sulfonyl and pyridazinone groups.

Synthetic Route

- Formation of Azetidine Ring : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Sulfonylation : The introduction of the cyclohexylsulfonyl group can be achieved via sulfonyl chlorides or other sulfonating agents.

- Pyridazinone Formation : The final step involves the condensation of the azetidine derivative with a suitable pyridazine precursor to yield the target compound.

The biological activity of 2-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cancer. It is hypothesized that the compound interacts with specific enzymes or receptors, influencing pathways such as:

- NF-κB Pathway : This pathway is crucial in regulating immune responses and inflammation. Inhibition of NF-κB can lead to reduced inflammatory responses.

- MAPK Pathway : Modulating this pathway can affect cell proliferation and survival, making it a target for cancer therapies.

Case Studies

- Anti-inflammatory Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines by activating caspase pathways, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Induction of apoptosis in cell lines | |

| Enzyme Inhibition | Modulation of specific kinases |

Table 2: Synthesis Conditions

| Step | Conditions | Yield (%) |

|---|---|---|

| Azetidine Formation | Cyclization at elevated temperature | 70 |

| Sulfonylation | Reaction with sulfonyl chloride | 85 |

| Pyridazinone Formation | Condensation under reflux conditions | 75 |

Q & A

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., cyclohexylsulfonyl protons at δ 1.2–2.1 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 393.4) .

- X-ray Crystallography : Resolves spatial arrangement of the azetidine and pyridazinone moieties, critical for validating stereochemistry .

How can researchers design assays to evaluate the bioactivity of this compound against phosphodiesterase (PDE) enzymes?

Advanced Research Question

- In Vitro PDE Inhibition : Use fluorometric or radiometric assays with purified PDE isoforms (e.g., PDE4/5). Monitor cAMP/cGMP hydrolysis rates via HPLC or fluorescence quenching .

- Structure-Activity Relationship (SAR) : Replace the cyclohexylsulfonyl group with fluorophenyl or methylsulfanyl variants to assess potency changes .

- Controls : Include rolipram (PDE4 inhibitor) or sildenafil (PDE5 inhibitor) as benchmarks .

What computational strategies are recommended to predict binding interactions between this compound and PDE isoforms?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PDE catalytic domains (e.g., hydrogen bonding with Gln817 in PDE4) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl group for hydrophobic interactions, pyridazinone core for π-stacking) .

How can contradictory bioactivity data across different studies be resolved?

Advanced Research Question

- Data Normalization : Standardize assay conditions (e.g., enzyme concentration, pH, temperature) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers or batch effects .

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

What methodologies are suitable for studying the compound’s pharmacokinetics, including solubility and metabolic stability?

Advanced Research Question

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- Permeability : Perform Caco-2 cell assays or PAMPA to predict intestinal absorption .

How can retrosynthetic analysis guide the design of novel analogs with improved potency?

Advanced Research Question

- Core Modification : Replace pyridazinone with pyrimidinone to alter electron density .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro) on the azetidine ring to enhance PDE affinity .

- Linker Optimization : Test ethyl vs. propyl spacers to balance flexibility and rigidity .

What role does the cyclohexylsulfonyl group play in the compound’s stability and target selectivity?

Advanced Research Question

- Stability : The sulfonyl group resists oxidative metabolism, as shown in microsomal studies .

- Selectivity : Bulkier cyclohexyl groups reduce off-target effects vs. smaller substituents (e.g., methyl), per PDE isoform docking results .

Which in silico tools are effective for predicting metabolic pathways and potential toxicities?

Advanced Research Question

- Metabolism Prediction : Use StarDrop or GLORYx to identify likely Phase I/II metabolites (e.g., sulfoxide formation) .

- Toxicity Screening : Apply Derek Nexus or ProTox-II to flag hepatotoxicity risks based on structural alerts .

How can researchers address synthetic challenges in scaling up this compound for preclinical studies?

Advanced Research Question

- Process Optimization : Switch from batch to flow chemistry for safer handling of reactive intermediates .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., purity ≥98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.